2-fluoro-5-(pyrrolidin-1-yl)pyridine
Description
2-fluoro-5-(pyrrolidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom at the 2-position and a pyrrolidine ring at the 5-position
Properties
CAS No. |
2758005-00-2 |
|---|---|
Molecular Formula |
C9H11FN2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-fluoro-5-(pyrrolidin-1-yl)pyridine typically involves the reaction of 2-fluoropyridine with pyrrolidine under suitable conditions. One common method is the nucleophilic substitution reaction where 2-fluoropyridine is treated with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Chemical Reactions Analysis
2-fluoro-5-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-fluoro-5-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-fluoro-5-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets by providing steric and electronic effects. The fluorine atom can also influence the compound’s lipophilicity and metabolic stability, thereby affecting its overall biological activity .
Comparison with Similar Compounds
2-fluoro-5-(pyrrolidin-1-yl)pyridine can be compared with other similar compounds such as:
2-fluoro-5-(piperidin-1-yl)pyridine: Similar structure but with a piperidine ring instead of pyrrolidine, which can lead to different biological activities.
3-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: Contains a bromine atom, which can alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic and steric properties favorable for various chemical and biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
